Lcaha

Description

Structure

3D Structure

Properties

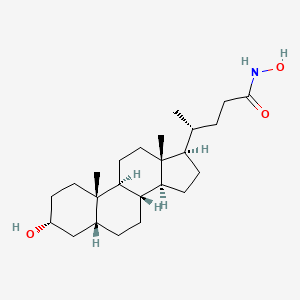

IUPAC Name |

(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAGWREMCSWMF-HVATVPOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Functions of Lactate Dehydrogenase A in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Its role extends beyond a mere metabolic enzyme, critically influencing cellular redox balance, and is intrinsically linked to the metabolic reprogramming observed in various pathological states, most notably in cancer through the Warburg effect. This technical guide provides a comprehensive overview of LDHA's function in cellular metabolism, its regulation, and its significance as a therapeutic target. We present quantitative data on its kinetic parameters and expression levels, detailed experimental protocols for its study, and visual representations of its key signaling pathways and experimental workflows.

Core Function of LDHA in Cellular Metabolism

Lactate dehydrogenase (LDH) is a tetrameric enzyme that exists as five different isoenzymes, formed by the combination of two subunits: M (muscle-type, encoded by the LDHA gene) and H (heart-type, encoded by the LDHB gene)[1][2]. The LDHA homotetramer (LDH-5) is the predominant isoform in skeletal muscle and the liver and is functionally optimized to convert pyruvate to lactate, a crucial step in anaerobic glycolysis.[2][3]

The primary function of LDHA is to regenerate NAD+ from NADH, which is produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis. This regeneration is essential for maintaining a high glycolytic flux when oxygen is scarce, ensuring a continued, albeit less efficient, production of ATP. The reversible reaction catalyzed by LDHA is as follows:

Pyruvate + NADH + H+ ⇌ Lactate + NAD+ [4][5]

This process is fundamental for tissues with high energy demands and fluctuating oxygen availability, such as exercising muscle.[2][4]

LDHA and the Warburg Effect in Cancer Metabolism

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon termed the "Warburg effect".[6][7] In this metabolic state, cancer cells predominantly convert glucose to lactate even in the presence of sufficient oxygen, a condition that would normally favor oxidative phosphorylation. LDHA plays a central role in the Warburg effect by efficiently converting the large amounts of pyruvate generated from glycolysis into lactate.[6][8]

This metabolic shift offers several advantages to cancer cells:

-

Rapid ATP Production: Although less efficient than oxidative phosphorylation, glycolysis provides a faster means of generating ATP to meet the high energy demands of rapid cell proliferation.[4]

-

Biosynthetic Precursors: The glycolytic pathway provides essential precursors for the synthesis of nucleotides, lipids, and amino acids required for building new biomass.

-

Redox Homeostasis: The regeneration of NAD+ by LDHA is critical for maintaining the cellular redox balance (NADH/NAD+ ratio), which is often perturbed in cancer cells.[9]

-

Acidic Tumor Microenvironment: The secretion of lactate leads to the acidification of the tumor microenvironment, which can promote tumor invasion, metastasis, and immunosuppression.[6]

Regulation of LDHA Expression and Activity

The expression and activity of LDHA are tightly regulated at multiple levels, ensuring that its function is aligned with the metabolic needs of the cell.

Transcriptional Regulation

Several key transcription factors are known to upregulate LDHA gene expression, particularly in the context of cancer:

-

Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, a common feature of solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the LDHA promoter, driving its transcription.[10]

-

c-Myc: The oncoprotein c-Myc directly binds to the LDHA promoter and activates its transcription, linking cell proliferation signals to metabolic reprogramming.[11][12] c-Myc and HIF-1α can also cooperate to enhance the expression of glycolytic genes, including LDHA.[11][13]

-

KLF4: The transcription factor Krüppel-like factor 4 (KLF4) has been shown to bind to the LDHA promoter and negatively regulate its transcription in pancreatic cancer.[12]

Post-Translational Modifications

LDHA activity is also modulated by various post-translational modifications:

-

Phosphorylation: The oncogenic receptor tyrosine kinase FGFR1 can directly phosphorylate LDHA at tyrosine residues Y10 and Y83. Phosphorylation at Y10 promotes the formation of the active tetrameric form of LDHA, while phosphorylation at Y83 enhances NADH binding.[6][9][14][15]

-

Acetylation: The deacetylation of LDHA at lysine-5 by the deacetylase SIRT2 has been shown to regulate its activity in pancreatic cancer.[14]

-

Succinylation: Carnitine palmitoyltransferase 1A (CPT1A) can mediate the succinylation of LDHA at lysine 318, which increases its protein stability.[16]

Quantitative Data on LDHA

Kinetic Parameters

The kinetic parameters of an enzyme, the Michaelis constant (Km) and the maximum velocity (Vmax), provide insights into its catalytic efficiency and substrate affinity. These parameters can vary depending on the tissue, cellular conditions, and the direction of the reaction.

| Parameter | Substrate | Tissue/Condition | Value | Reference |

| Km | Pyruvate | Human Breast Tumor | 0.78 ± 0.12 mM | [17] |

| Km | Pyruvate | Normal Human Breast | 0.63 ± 0.04 mM | [17] |

| Km | NADH | Human Breast Tumor | 0.3 ± 0.01 mM | [17] |

| Km | NADH | Normal Human Breast | 0.33 ± 0.01 mM | [17] |

| Km | Lactate | Human Breast Tumor | 21.78 ± 1.07 mM | [17] |

| Km | Lactate | Normal Human Breast | 10.73 ± 0.54 mM | [17] |

| Km | NAD+ | Human Breast Tumor | 0.99 ± 0.2 mM | [17] |

| Km | NAD+ | Normal Human Breast | 0.5 ± 0.06 mM | [17] |

| Km | Lactate | Mouse Periportal Hepatocytes | 8.62 - 13.5 mM | [18] |

| Km | Lactate | Mouse Skeletal Muscle Fibers | 13.3 - 17.9 mM | [18] |

| Vmax | (Pyruvate -> Lactate) | Human Breast Tumor | 4034 ± 348 mU/mg protein | [17] |

| Vmax | (Pyruvate -> Lactate) | Normal Human Breast | 1747 ± 68 mU/mg protein | [17] |

| Vmax | (Lactate -> Pyruvate) | Human Breast Tumor | 630 ± 4.9 mU/mg protein | [17] |

| Vmax | (Lactate -> Pyruvate) | Normal Human Breast | 602 ± 2.2 mU/mg protein | [17] |

Expression Levels in Normal vs. Cancer Tissues

LDHA is frequently overexpressed in a wide range of human cancers compared to their normal tissue counterparts. Data from large-scale studies such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project consistently demonstrate this trend.[19][20][21][22][23][24][25][26][27][28][29][30]

| Cancer Type | Expression Status | Reference |

| Breast Cancer (BRCA) | Overexpressed | [19][21] |

| Colon Adenocarcinoma (COAD) | Overexpressed | [19][31] |

| Esophageal Carcinoma (ESCA) | Overexpressed | [19] |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Overexpressed | [19] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Overexpressed | [19] |

| Kidney Renal Papillary Cell Carcinoma (KIRP) | Overexpressed | [19] |

| Lung Adenocarcinoma (LUAD) | Overexpressed | [19] |

| Lung Squamous Cell Carcinoma (LUSC) | Overexpressed | [19] |

| Prostate Adenocarcinoma (PRAD) | Overexpressed | [19] |

| Rectum Adenocarcinoma (READ) | Overexpressed | [19] |

| Stomach Adenocarcinoma (STAD) | Overexpressed | [19] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Overexpressed | [19] |

| Pancreatic Adenocarcinoma (PAAD) | Overexpressed | [24] |

| Papillary Thyroid Carcinoma (PTC) | Overexpressed | [23] |

Experimental Protocols

Spectrophotometric Assay for LDHA Enzyme Activity

This protocol measures the enzymatic activity of LDHA by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

0.1 M Sodium Phosphate Buffer, pH 7.4

-

3.5 mM NADH solution (freshly prepared in phosphate buffer)

-

21 mM Sodium Pyruvate solution (in phosphate buffer)

-

Enzyme sample (e.g., cell lysate, purified protein)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:

-

2.5 ml of 0.1 M Sodium Phosphate Buffer (pH 7.4)

-

0.2 ml of 3.5 mM NADH solution

-

0.2 ml of 21 mM Sodium Pyruvate solution

-

-

Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Blank Measurement: Place the cuvette in the spectrophotometer and measure the initial absorbance at 340 nm. This serves as the blank reading.

-

Initiation of Reaction: Add a small, predetermined volume of the enzyme sample (e.g., 10-100 µl) to the cuvette. The volume should be sufficient to produce a linear decrease in absorbance over time.

-

Kinetic Measurement: Immediately after adding the enzyme, mix the solution by gentle inversion and start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity (in Units/ml) can be calculated using the Beer-Lambert law: Activity (U/ml) = (ΔA340/min * Total reaction volume (ml)) / (6.22 * Enzyme sample volume (ml)) (Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm)

-

Western Blot Analysis of LDHA Protein Expression

This protocol is used to detect and quantify the amount of LDHA protein in a sample.

Materials:

-

SDS-PAGE apparatus and reagents

-

Electrotransfer apparatus and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against LDHA

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against LDHA (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways Regulating LDHA

Caption: Signaling pathways regulating LDHA expression and activity.

Experimental Workflow for LDHA Activity Assay

Caption: Workflow for a spectrophotometric LDHA activity assay.

Conclusion and Future Directions

Lactate dehydrogenase A is a critical enzyme in cellular metabolism with profound implications for both normal physiology and disease. Its central role in the Warburg effect has positioned it as a highly attractive target for cancer therapy. A number of small molecule inhibitors of LDHA have been developed and are currently under investigation for their potential to disrupt tumor metabolism and growth.[7]

Future research will likely focus on several key areas:

-

Development of more specific and potent LDHA inhibitors: While several inhibitors exist, there is a need for compounds with improved pharmacological properties and reduced off-target effects.

-

Combination therapies: Exploring the synergistic effects of LDHA inhibitors with other cancer therapies, such as chemotherapy, radiation, and immunotherapy, is a promising avenue.

-

Understanding non-canonical functions of LDHA: Emerging evidence suggests that LDHA may have roles beyond its catalytic activity in metabolism, including in signaling and gene regulation. Elucidating these functions will provide a more complete picture of its role in cellular processes.

-

LDHA in other diseases: While the focus has been on cancer, dysregulation of LDHA is also implicated in other conditions, such as metabolic disorders and inflammatory diseases. Further investigation into its role in these contexts may open up new therapeutic opportunities.

References

- 1. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. Post-translational protein lactylation modification in health and diseases: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LDHA as a regulator of T cell fate and its mechanisms in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mutual regulation of lactate dehydrogenase and redox robustness [frontiersin.org]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. Aberrant FGFR tyrosine kinase signaling enhances the Warburg effect by reprogramming LDH isoform expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Tyrosine Phosphorylation of Lactate Dehydrogenase A Is Important for NADH/NAD+ Redox Homeostasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hypoxia-Inducible Factor 1 and Dysregulated c-Myc Cooperatively Induce Vascular Endothelial Growth Factor and Metabolic Switches Hexokinase 2 and Pyruvate Dehydrogenase Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The c-Myc–LDHA axis positively regulates aerobic glycolysis and promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular Crosstalk Between MYC and HIF in Cancer [frontiersin.org]

- 14. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tyrosine phosphorylation of lactate dehydrogenase A is important for NADH/NAD(+) redox homeostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CPT1A mediates succinylation of LDHA at K318 site promoteing metabolic reprogramming in NK/T-cell lymphoma nasal type - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A systematic pan-cancer analysis identifies LDHA as a novel predictor for immunological, prognostic, and immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression of LDHA in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. LDHA induces EMT gene transcription and regulates autophagy to promote the metastasis and tumorigenesis of papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LDHA as a predictive biomarker and its association with the infiltration of immune cells in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tissue expression of LDHA - Staining in stomach - The Human Protein Atlas [proteinatlas.org]

- 26. Tissue expression of LDHA - Staining in stomach - The Human Protein Atlas [v20.proteinatlas.org]

- 27. researchgate.net [researchgate.net]

- 28. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 29. Dataset - GTEx Tissue Gene Expression Profiles [maayanlab.cloud]

- 30. GTEx Portal | Broad Institute [broadinstitute.org]

- 31. Expression and Clinical Significance of Lactate Dehydrogenase A in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LDHA Isoforms and Their Tissue-Specific Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Its role extends beyond central metabolism, implicating it in tumorigenesis, immune evasion, and cellular signaling. The existence of LDHA isoforms, arising from alternative transcription and translation, adds a layer of complexity to its regulation and function. This guide provides a comprehensive overview of the known LDHA isoforms, their tissue-specific expression patterns, the signaling pathways that govern their expression, and detailed experimental protocols for their study. A novel isoform, LDHAα, is highlighted for its enhanced glycolytic activity and potential as a cancer biomarker and therapeutic target.

LDHA Isoforms: The Canonical and the Novel

The LDHA gene is known to produce at least two protein isoforms: the canonical LDHA and a more recently discovered, larger isoform termed LDHAα.

-

Canonical LDHA: This is the well-characterized form of the enzyme, a homotetramer of four M-subunits, also known as LDH-5. It is predominantly found in tissues that experience anaerobic conditions, such as skeletal muscle and the liver.[1]

-

LDHAα: This novel isoform is approximately 3 kDa larger than the canonical LDHA.[2][3] This size difference is due to translation initiation at an alternative upstream start codon (AUG198), adding an N-terminal extension of 29 amino acids.[2][3] LDHAα has been shown to exhibit enhanced glycolytic activity, promoting increased glucose uptake and lactate production, and is implicated in more aggressive tumor growth.[2][3]

Tissue-Specific Expression of LDHA Isoforms

LDHA expression varies significantly across different tissues, reflecting their metabolic requirements. While comprehensive quantitative data for the novel LDHAα isoform across a wide range of normal human tissues is still emerging, analysis of RNA-seq data from databases such as the Genotype-Tissue Expression (GTEx) portal and The Cancer Genome Atlas (TCGA) provides insights into the expression of the canonical LDHA gene.

Table 1: Relative mRNA Expression of Canonical LDHA in Normal Human Tissues

| Tissue | Relative Expression Level |

| Skeletal Muscle | High |

| Liver | High |

| Heart | Moderate |

| Brain | Moderate |

| Kidney | Moderate |

| Lung | Moderate |

| Adipose Tissue | Low |

| Pancreas | Low |

Data interpretation is based on publicly available information from the GTEx and Human Protein Atlas portals. "High," "Moderate," and "Low" are relative terms for comparison across tissues.

In cancerous tissues, LDHA is frequently overexpressed.[4][5] Pan-cancer analysis of TCGA data reveals significant upregulation of LDHA in numerous cancers, including breast, colon, esophageal, head and neck, kidney, lung, prostate, and stomach cancers.[4] The expression of LDHAα has also been found to be elevated in colorectal cancer and acute lymphoblastic leukemia.[2]

Table 2: Upregulation of LDHA in Various Cancer Types (TCGA Data)

| Cancer Type | Abbreviation | Fold Change (Tumor vs. Normal) |

| Breast Invasive Carcinoma | BRCA | >2 |

| Colon Adenocarcinoma | COAD | >2 |

| Esophageal Carcinoma | ESCA | >2 |

| Head and Neck Squamous Cell Carcinoma | HNSC | >2 |

| Kidney Renal Clear Cell Carcinoma | KIRC | >2 |

| Lung Adenocarcinoma | LUAD | >2 |

| Lung Squamous Cell Carcinoma | LUSC | >2 |

| Prostate Adenocarcinoma | PRAD | >2 |

| Stomach Adenocarcinoma | STAD | >2 |

Fold change values are indicative and based on analyses of TCGA data as reported in various studies.[4][6]

Signaling Pathways Regulating LDHA Isoforms

The expression and activity of LDHA isoforms are tightly controlled by a network of signaling pathways, primarily at the transcriptional level.

Transcriptional Regulation of Canonical LDHA

Several key transcription factors have been identified as regulators of canonical LDHA expression:

-

Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus. It binds to Hypoxia Response Elements (HREs) in the LDHA promoter, leading to increased transcription.[2][3]

-

c-MYC: This proto-oncogene is a potent transcriptional activator of many genes involved in cell growth and metabolism. c-MYC directly binds to E-box elements in the LDHA promoter to drive its expression, contributing to the Warburg effect in cancer cells.

-

Forkhead Box Protein M1 (FOXM1): FOXM1 is another transcription factor often overexpressed in cancer. It directly binds to the LDHA promoter and upregulates its expression, promoting a glycolytic phenotype.

-

Krüppel-like Factor 4 (KLF4): In contrast to the activators above, KLF4 acts as a transcriptional repressor of LDHA. It binds to the LDHA promoter and negatively regulates its expression.

Transcriptional Regulation of LDHAα

The expression of the LDHAα isoform is also under the control of key oncogenic transcription factors, but with a notable difference in its response to hypoxia compared to the canonical form.

-

c-MYC and FOXM1: Both c-MYC and FOXM1 have been shown to regulate the transcription of the alternative transcript that gives rise to LDHAα.[2][3]

-

HIF-1α Independence: Interestingly, the expression of LDHAα appears to be independent of HIF-1α regulation, suggesting a distinct regulatory mechanism under hypoxic conditions.[2][3]

Experimental Protocols for Studying LDHA Isoforms

The study of LDHA isoforms requires specific experimental approaches to differentiate between the two closely related proteins and their corresponding transcripts.

Western Blotting for LDHA Isoform Separation

To resolve the canonical LDHA (approx. 37 kDa) and the slightly larger LDHAα (approx. 40 kDa), a high-resolution SDS-PAGE is necessary.

References

- 1. uniprot.org [uniprot.org]

- 2. abcam.com [abcam.com]

- 3. Discovery of a novel alpha isoform of the long‐known enzyme LDHA provides new insights into cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic pan-cancer analysis identifies LDHA as a novel predictor for immunological, prognostic, and immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of LDHA in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. abcepta.com [abcepta.com]

An In-depth Technical Guide to the LDHA Protein-Protein Interaction Network

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Beyond its canonical metabolic role, a growing body of evidence highlights LDHA as a key node in cellular signaling networks, participating in a multitude of protein-protein interactions that influence processes ranging from transcriptional regulation and mRNA stability to cell proliferation and apoptosis.[1][2] This guide provides a comprehensive overview of the LDHA protein-protein interaction network, detailing its known interactors, the signaling pathways it modulates, and the experimental methodologies used to uncover these connections.

LDHA Protein-Protein Interaction Landscape

The known interactors of LDHA are diverse, reflecting its multifaceted role in cellular physiology and pathology, particularly in cancer metabolism. These interactions are often dynamic, influenced by post-translational modifications and the cellular context.

Summary of LDHA Interacting Proteins

| Interacting Protein | Biological Context/Function | Experimental Method(s) of Identification | Quantitative Data (Binding Affinity) |

| AUF1 (hnRNP D) | Post-transcriptional regulation, mRNA stability. LDHA is an AU-rich element-binding protein and directly interacts with AUF1.[1][2] | Co-immunoprecipitation, In vitro binding assays | Not available |

| Hsp70 | Chaperone protein, involved in regulating mRNA turnover. Found in a complex with LDHA and AUF1.[1][2] | Co-immunoprecipitation | Not available |

| Flock House virus (FHV) protein B2 | Viral suppressor of RNA silencing. Interacts with dsRNA with high affinity. While not a direct LDHA interactor, it is relevant in the context of RNA-protein interactions. | Biochemical assays, Cocrystallization | Kd ≈ 1 nM (for dsRNA)[3] |

| Glycolytic Enzymes | Part of a "metabolon" to streamline glycolysis. | Co-immunoprecipitation, Size exclusion chromatography | Not available |

| Cytoskeletal Elements | Structural support for the glycolytic metabolon. | Co-immunoprecipitation | Not available |

| Phosphagen Kinase | Energy homeostasis. | Co-immunoprecipitation | Not available |

| Hemocyanin | Respiratory protein (in invertebrates). | Co-immunoprecipitation | Not available |

Key Signaling Pathways Involving LDHA

LDHA's interactions place it at the crossroads of several critical signaling pathways, particularly those governing cancer cell metabolism and proliferation.

Transcriptional Regulation of LDHA

The expression of LDHA is tightly controlled by several transcription factors, linking cellular signaling pathways to metabolic reprogramming.

Caption: Transcriptional regulation of the LDHA gene.

Post-Translational Regulation and Interaction with AUF1

LDHA's function extends beyond its enzymatic activity. It participates in post-transcriptional regulation by interacting with the mRNA-binding protein AUF1. This interaction is part of a larger complex that can influence the stability of target mRNAs.

Caption: LDHA interaction with AUF1 in a regulatory complex.

Experimental Protocols for Studying LDHA Interactions

The identification and characterization of LDHA protein-protein interactions rely on a variety of robust experimental techniques. Detailed below are protocols for key methodologies.

Co-Immunoprecipitation (Co-IP) of Endogenous LDHA from Human Cells

This protocol describes the immunoprecipitation of endogenous LDHA from cultured human cells to identify interacting proteins.

Materials:

-

Cultured human cells (e.g., HEK293T, HeLa)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Anti-LDHA antibody (validated for immunoprecipitation)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer with 0.5% NP-40

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

SDS-PAGE and Western blotting reagents

Workflow:

Caption: Workflow for Co-Immunoprecipitation.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with gentle agitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-LDHA antibody or isotype control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads three times with Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

-

Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of co-precipitated proteins.

-

GST Pull-Down Assay

This in vitro method is used to confirm direct interactions between a GST-tagged "bait" protein (e.g., GST-LDHA) and a "prey" protein.

Materials:

-

Purified GST-tagged LDHA (bait protein)

-

Purified or in vitro translated prey protein

-

Glutathione-agarose beads

-

Binding Buffer: PBS with 1% Triton X-100 and protease inhibitors

-

Wash Buffer: Binding Buffer with adjusted salt concentration (e.g., 300-500 mM NaCl) for stringency

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immobilization of Bait Protein:

-

Incubate purified GST-LDHA with equilibrated glutathione-agarose beads for 1-2 hours at 4°C.

-

Wash the beads to remove unbound GST-LDHA.

-

-

Binding of Prey Protein:

-

Incubate the beads with immobilized GST-LDHA with the prey protein solution for 2-4 hours at 4°C.

-

As a negative control, incubate the prey protein with beads bound only to GST.

-

-

Washing:

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the GST-LDHA and any interacting prey proteins by incubating the beads with Elution Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

-

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions in vivo.

Principle:

The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein (LDHA) is fused to the BD, and a library of prey proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.

Workflow:

Caption: Workflow for Yeast Two-Hybrid Screening.

Procedure:

-

Plasmid Construction:

-

Clone the LDHA cDNA in-frame with the DNA-binding domain in a "bait" vector.

-

Use a pre-made cDNA library cloned in-frame with the activation domain in a "prey" vector.

-

-

Yeast Transformation:

-

Transform a suitable yeast strain with the bait plasmid.

-

Transform a yeast strain of the opposite mating type with the prey library.

-

-

Mating and Selection:

-

Mate the bait and prey yeast strains.

-

Select for diploid yeast containing both plasmids on appropriate selection media.

-

-

Interaction Screening:

-

Plate the diploid yeast on highly selective media lacking specific nutrients (e.g., histidine) and/or containing inhibitors (e.g., 3-AT) to select for colonies where the reporter genes are activated.

-

-

Validation and Identification:

-

Isolate the positive colonies and perform secondary assays (e.g., β-galactosidase assay) to confirm the interaction.

-

Isolate the prey plasmid from validated positive clones and sequence the cDNA insert to identify the interacting protein.

-

Conclusion

The study of the LDHA protein-protein interaction network is a rapidly evolving field. The methodologies outlined in this guide provide a robust framework for identifying and characterizing these interactions. A deeper understanding of the LDHA interactome will undoubtedly unveil novel regulatory mechanisms and present new opportunities for therapeutic intervention, particularly in the context of cancer and other metabolic diseases. The continued application of quantitative proteomic techniques will be crucial in moving from a qualitative map to a quantitative understanding of the dynamic nature of these interactions.

References

The Dynamic Intracellular Landscape of LDHA: A Technical Guide to Subcellular Localization and its Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis, has long been considered a canonical cytosolic protein. However, a growing body of evidence reveals a far more complex and dynamic reality. LDHA is present in multiple subcellular compartments, including the nucleus, mitochondria, and peroxisomes, and can even be found in the extracellular space. This multifaceted localization is not random; it is a tightly regulated process that allows LDHA to perform non-canonical functions critical to cell signaling, redox homeostasis, gene regulation, and tumorigenesis. Understanding the mechanisms that govern LDHA's subcellular trafficking and its function within each compartment is paramount for developing novel therapeutic strategies that target cancer metabolism and other disease states. This technical guide provides an in-depth overview of the subcellular localization of LDHA, its functional significance, the signaling pathways that control its movement, and detailed protocols for its study.

Subcellular Localization of LDHA: Beyond the Cytosol

While the majority of LDHA resides in the cytoplasm to catalyze the conversion of pyruvate to lactate, its presence in other organelles is functionally significant. The distribution of LDHA is highly dynamic and varies depending on cell type and physiological or pathological conditions.

Cytoplasm: The Glycolytic Hub

The primary and most abundant pool of LDHA is in the cytoplasm[1]. Here, its main function is to regenerate NAD+ from NADH, a crucial step for maintaining a high rate of glycolysis, particularly in cancer cells exhibiting the Warburg effect[2]. This allows for rapid ATP production and provides metabolic intermediates for biosynthesis, fueling cell proliferation[3].

Nucleus: A Role in Gene Regulation and Stress Response

Nuclear localization of LDHA is increasingly recognized as a critical factor in cancer biology. In the nucleus, LDHA can function as a single-stranded DNA-binding protein, potentially participating in DNA replication and transcription[4]. More recent studies have shown that nuclear LDHA is not just a passive resident. Under conditions of oxidative stress, such as those induced by reactive oxygen species (ROS), LDHA translocates to the nucleus[5][6]. Here, it can gain non-canonical enzymatic activity, producing α-hydroxybutyrate to epigenetically regulate cellular redox balance and promote cell proliferation, as seen in HPV-induced cervical cancer and glioblastoma[5][7].

Mitochondria: An Unexpected Role in Oxidative Metabolism

The presence of LDHA in mitochondria is a topic of active research and some debate. Evidence suggests that a mitochondrial form of LDH (mLDH) participates in the oxidation of lactate to pyruvate, which can then fuel the TCA cycle[8]. This "intracellular lactate shuttle" challenges the classical view of lactate as a mere glycolytic waste product. While some studies have failed to detect LDH activity in skeletal muscle mitochondria[9], others have shown that LDHB, and potentially LDHA, localizes to the mitochondrial compartment in cancer cells, supporting their metabolic plasticity[8][10].

Peroxisomes and the Extracellular Space

LDHA has also been identified in other cellular locations. In rat hepatocytes, at least 0.5% of the total cellular LDH activity is found within the matrix of peroxisomes, where it is believed to be involved in the reoxidation of NADH generated during fatty acid β-oxidation. Furthermore, LDHA can be secreted or released from cells and has been detected in the extracellular space, where it may act as a signaling molecule to promote the survival of surrounding cancer cells.

Quantitative Data on LDHA Subcellular Distribution

Precise quantification of the LDHA pool in each subcellular compartment is challenging and highly dependent on the cell type and conditions. While a definitive percentage breakdown is not widely available, data from proteomics databases and subcellular fractionation studies provide a semi-quantitative overview.

| Subcellular Compartment | Relative Abundance | Quantitative Data/Evidence | Cell Type / Organism | Reference(s) |

| Cytosol | High / Predominant | Highest confidence score in proteomics databases; Major fraction in biochemical separations. | Multiple Human Cell Lines | [2] |

| Nucleus | Low / Inducible | Detected with high confidence; Translocates from cytoplasm upon ROS stimulation. | Multiple Human Cell Lines | [2][5][6] |

| Mitochondria | Low / Debated | Detected with high confidence in proteomics databases; Detected by Western blot in mitochondrial fractions; Activity disputed in some tissues. | Multiple Human Cell Lines | [2][8][9] |

| Peroxisomes | Very Low | ~0.5% of total cellular LDH activity. | Rat Hepatocytes | |

| Extracellular Space | Variable | Detected in exosomes and cell culture media. | Multiple Human Cell Lines |

Signaling Pathways Governing LDHA Localization

The translocation of LDHA between subcellular compartments is an active process regulated by complex signaling networks, primarily driven by post-translational modifications (PTMs) in response to cellular cues.

ROS-Induced Nuclear Translocation

One of the best-characterized pathways involves Reactive Oxygen Species (ROS). Increased intracellular ROS, a common feature of cancer cells, triggers the translocation of LDHA from the cytoplasm to the nucleus. This process is a key adaptive response that helps malignant cells survive oxidative stress. The mechanism involves ROS-sensitive signaling cascades that likely modify LDHA or its binding partners, exposing a cryptic nuclear localization signal. This pathway ultimately leads to epigenetic changes, such as H3K79 hypermethylation, which activates antioxidant responses and pro-proliferative signaling like the Wnt pathway[5][7].

Figure 1: ROS-induced nuclear translocation of LDHA.

Growth Factor Receptor Signaling and Tyrosine Phosphorylation

Signaling from receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as non-receptor tyrosine kinases like Src, plays a crucial role in modulating LDHA activity and potentially its localization. HER2 and Src can directly phosphorylate LDHA on tyrosine 10 (Y10)[9]. This phosphorylation event is critical for the formation of active LDHA tetramers and enhances its enzymatic activity. While Y10 phosphorylation primarily impacts catalytic function, it is part of a broader signaling network (EGFR/HER2 -> PI3K/Akt -> Src) that globally affects cancer cell metabolism and proliferation. It is plausible that such phosphorylation events, by altering protein conformation or protein-protein interactions, also contribute to the differential localization of LDHA, including its transport to the nucleus.

Figure 2: Growth factor signaling and LDHA phosphorylation.

Experimental Protocols for Studying LDHA Subcellular Localization

Investigating the subcellular distribution of LDHA requires robust and validated experimental techniques. Below are detailed protocols for two fundamental methods: subcellular fractionation followed by Western blotting, and immunofluorescence microscopy.

Protocol: Subcellular Fractionation for Cytoplasmic, Nuclear, and Mitochondrial LDHA

This protocol describes the isolation of cytoplasmic, nuclear, and mitochondrial fractions from cultured mammalian cells using differential centrifugation.

Figure 3: Workflow for subcellular fractionation.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with freshly added protease inhibitors)

-

High Salt Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, with freshly added protease inhibitors)

-

Mitochondria Resuspension Buffer (e.g., 20 mM HEPES pH 7.4, 220 mM Mannitol, 70 mM Sucrose, 1 mM EGTA, with freshly added protease inhibitors)

-

Dounce homogenizer with loose (B) and tight (A) pestles

-

Refrigerated centrifuge

Procedure:

-

Cell Harvesting: Collect 1-2 x 10^7 cultured cells. For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet them by centrifugation. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 5 packed-cell volumes of hypotonic lysis buffer. Incubate on ice for 15 minutes to allow cells to swell.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 10-15 strokes with the loose (B) pestle to disrupt the cell membrane. Check for lysis under a microscope (trypan blue staining can be used; intact cells exclude the dye, while lysed cells have stained nuclei).

-

Isolation of Nuclei: Transfer the homogenate to a centrifuge tube. Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

The supernatant (S1) contains the cytoplasm and mitochondria. Carefully collect it and keep it on ice.

-

The pellet (P1) contains the crude nuclei.

-

-

Isolation of Mitochondria: Centrifuge the S1 supernatant at 10,000 x g for 20 minutes at 4°C.

-

The resulting supernatant (S2) is the Cytoplasmic Fraction . Store at -80°C.

-

The pellet (P2) contains the crude mitochondria.

-

-

Mitochondrial Fraction Purification: Resuspend the P2 pellet in mitochondria resuspension buffer and centrifuge again at 10,000 x g for 20 minutes at 4°C to wash. The final pellet is the Mitochondrial Fraction . Resuspend in a suitable buffer for storage at -80°C.

-

Nuclear Fraction Purification: Resuspend the crude nuclear pellet (P1) in high salt nuclear extraction buffer. Incubate on ice for 30 minutes with gentle agitation to lyse the nuclei.

-

Clarification of Nuclear Extract: Centrifuge at 20,000 x g for 30 minutes at 4°C. The resulting supernatant is the Nuclear Fraction . Store at -80°C.

-

Analysis: Determine the protein concentration of each fraction (Cytoplasmic, Mitochondrial, Nuclear). Analyze equal amounts of protein from each fraction by Western blotting using an antibody specific for LDHA. Use marker proteins (e.g., Tubulin for cytoplasm, COX IV for mitochondria, Lamin B1 for nucleus) to verify the purity of the fractions.

Protocol: Immunofluorescence Staining for LDHA Visualization

This protocol allows for the direct visualization of LDHA's subcellular localization within intact cells via fluorescence microscopy.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS

-

Primary Antibody: Anti-LDHA antibody (rabbit or mouse) diluted in Blocking Buffer

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488) diluted in Blocking Buffer

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to 50-70% confluency.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Aspirate the blocking solution and add the diluted primary anti-LDHA antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Mounting: Wash once with PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize the slides using a fluorescence or confocal microscope. LDHA signal (e.g., green) can be overlaid with the nuclear signal (blue) to determine its localization.

Significance and Therapeutic Implications

The diverse subcellular localization of LDHA has profound implications for drug development. Its canonical role in the cytoplasm has long made it an attractive target for inhibiting glycolysis in cancer. However, its non-canonical functions in other organelles present new opportunities and challenges.

-

Targeting Nuclear LDHA: The discovery of LDHA's pro-survival role in the nucleus suggests that inhibitors capable of penetrating the nucleus could be more effective in overcoming resistance to oxidative stress, a common challenge in cancer therapy.

-

Modulating Mitochondrial LDHA: For tumors that rely on lactate oxidation via mitochondrial LDHA, targeting this specific pool could be a viable therapeutic strategy.

-

Biomarker Potential: The subcellular distribution of LDHA itself could serve as a prognostic biomarker. For instance, high levels of nuclear LDHA may correlate with a more aggressive tumor phenotype and poor patient outcomes[5].

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]

- 3. uniprot.org [uniprot.org]

- 4. Divergent lactate dehydrogenase isoenzyme profile in cellular compartments of primate forebrain structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Lactate Metabolism is Associated with Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate dehydrogenase is not a mitochondrial enzyme in human and mouse vastus lateralis muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH-A—Modulation and the Variability of LDH Isoenzyme Profiles in Murine Gliomas: A Link with Metabolic and Growth Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global organelle profiling reveals subcellular localization and remodeling at proteome scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein structure - LDHA - The Human Protein Atlas [proteinatlas.org]

The Kinetic Heart of Cellular Metabolism: An In-depth Technical Guide to Lactate Dehydrogenase A (LDHA)

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase A (LDHA) stands as a pivotal enzyme at the crossroads of glycolysis and anaerobic metabolism. Its role in the conversion of pyruvate to lactate, coupled with the regeneration of NAD+, is fundamental to sustaining high rates of glycolysis, a hallmark of many cancer cells and a key process in various physiological and pathological states. Understanding the kinetic properties of LDHA is therefore paramount for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. This technical guide provides a comprehensive overview of the core kinetic parameters of LDHA, detailed experimental protocols for its study, and visualizations of its biochemical context.

Core Kinetic Parameters of LDHA

The catalytic activity of LDHA is characterized by several key kinetic constants that describe its affinity for its substrates and its catalytic efficiency. These parameters are crucial for comparative studies and for the evaluation of potential inhibitors.

| Parameter | Substrate/Product | Value | Organism/Conditions |

| Km (Michaelis Constant) | Pyruvate | 0.052 - 0.820 mM | Varies by species and isoenzyme form[1][2] |

| NADH | 0.075 mM | Alcaligenes eutrophus[1] | |

| Lactate | 4.934 - 19.968 mM | Varies by isoenzyme form[2] | |

| NAD+ | 0.130 mM | Alcaligenes eutrophus[1] | |

| Kcat (Turnover Number) | Pyruvate | 245 s⁻¹ | Pig Heart LDHA[3][4] |

| Vmax (Maximum Velocity) | Lactate | Varies significantly with assay conditions and enzyme source.[5] | Mouse periportal hepatocytes and skeletal muscle fibers[5] |

LDHA Inhibition: A Therapeutic Target

The central role of LDHA in promoting the Warburg effect has made it an attractive target for cancer therapy. A variety of small molecule inhibitors have been developed to target its activity. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 Value | Cell Line/Conditions |

| Compound 7 | 0.36 µM | Human LDHA[6] |

| Compound 10 | 0.96 µM | Human LDHA[6] |

| Reference Compound 4 | 2.45 µM | Human LDHA[6] |

| LDHA inhibitor 1g | 25 nM | Selective for LDHA over LDHB[7] |

| Galloflavin | Enhances radiation therapy efficacy | Preclinical studies[8] |

| FX11 | Reduces lactate levels and impairs tumor growth | Various cancer models[9] |

| Morpholine analog 13a | Potent LDHA inhibition but poor cellular activity | [10] |

Experimental Protocols

Accurate and reproducible measurement of LDHA kinetic properties is essential for research and drug development. Below are detailed methodologies for key experiments.

Lactate Dehydrogenase (LDH) Activity Assay (Colorimetric)

This protocol describes a common method to determine LDH activity by measuring the rate of NADH oxidation.

Materials and Reagents:

-

96-well microtiter plate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm or 490 nm depending on the specific assay chemistry.[11][12]

-

LDH Assay Buffer (e.g., 200 mM TRIS, pH 8)[12]

-

Substrate solution: Pyruvate (e.g., 22.7 mM Sodium Pyruvate in LDH buffer)[13]

-

Cofactor solution: NADH (e.g., 211.4 µM NADH in LDH buffer)[13]

-

For colorimetric assays measuring formazan dye formation:

-

Stop solution (e.g., 1M acetic acid)[14]

-

Purified LDHA enzyme or cell lysate containing LDH

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, substrate (pyruvate), and cofactor (NADH). For colorimetric assays using formazan, the reaction mixture will contain buffer, lactate, NAD+, INT, and PMS.[12][15]

-

Sample Addition: Add a small volume of the enzyme solution (purified LDHA or cell lysate) to each well to initiate the reaction.[15] It is recommended to run samples in triplicate.[12]

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[16]

-

Data Acquisition: Measure the decrease in absorbance at 340 nm (for NADH oxidation) or the increase in absorbance at a wavelength appropriate for the formazan dye (e.g., 490 nm) over time.[14][15] Readings should be taken at regular intervals (e.g., every 15-30 seconds) for a total of 3-10 minutes.[13][15]

-

Data Analysis: The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance vs. time plot.[15] The LDH activity is proportional to this rate.

LDHA Inhibitor Screening Assay

This protocol outlines a method for screening potential LDHA inhibitors.

Materials and Reagents:

-

All materials from the LDH Activity Assay protocol.

-

A library of potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

-

A known LDHA inhibitor as a positive control.

Procedure:

-

Compound Pre-incubation: In a 96-well plate, add the desired concentration of the test inhibitor compound to wells containing the LDHA enzyme and assay buffer.[6] Also include wells for a positive control (known inhibitor), a negative control (no inhibitor), and a solvent control.

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (pyruvate) and cofactor (NADH) mixture to all wells.

-

Kinetic Measurement and Data Acquisition: Follow steps 3 and 4 of the LDH Activity Assay protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the inhibitor to the rate of the negative control. The IC50 value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Visualizing the Role and Study of LDHA

Diagrams are powerful tools for understanding complex biological systems and experimental designs. The following visualizations were created using the DOT language.

References

- 1. NAD-linked L(+)-lactate dehydrogenase from the strict aerobe alcaligenes eutrophus. 2. Kinetic properties and inhibition by oxaloacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Energy Landscape of the Michaelis Complex of Lactate Dehydrogenase: Relationship to Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate Dehydrogenase (LDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 10. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tycmhoffman.com [tycmhoffman.com]

- 16. raybiotech.com [raybiotech.com]

The Discovery and History of Lactate Dehydrogenase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate. The A subunit of this enzyme, LDHA, is of particular interest in biomedical research due to its significant upregulation in various cancers and its role in the metabolic reprogramming of tumor cells, a phenomenon first observed nearly a century ago. This technical guide provides an in-depth exploration of the discovery and history of LDHA, detailing the key scientific milestones, experimental methodologies, and its emergence as a critical target in drug development.

A Historical Timeline: From Cellular Respiration to Cancer Metabolism

The journey to understanding LDHA is intertwined with the fundamental discoveries in cellular metabolism and cancer biology.

Early 20th Century: The Dawn of Cellular Respiration and the Warburg Effect

The story begins with the pioneering work of Otto Heinrich Warburg in the 1920s. Warburg observed that cancer cells exhibit a unique metabolic phenotype: they predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2][3] This phenomenon, now famously known as the Warburg effect , was a groundbreaking discovery that suggested a fundamental difference in the energy metabolism of cancer cells compared to normal cells.[1][2][4] Warburg was awarded the Nobel Prize in Physiology or Medicine in 1931 for his "discovery of the nature and mode of action of the respiratory enzyme."[1] His work laid the conceptual groundwork for the importance of glycolysis and lactate production in cancer.

Mid-20th Century: The Discovery of Lactate Dehydrogenase and its Isoenzymes

While the Warburg effect highlighted the importance of lactate production, the specific enzyme responsible, lactate dehydrogenase, and its various forms were yet to be fully characterized. A major breakthrough came in the 1960s with the work of Clement L. Markert . Through techniques like starch gel electrophoresis, Markert and his colleagues demonstrated that LDH exists in multiple forms, which he termed "isozymes."[5] They discovered that LDH is a tetrameric enzyme composed of two different subunits: a muscle type (M) and a heart type (H).[6] These subunits are now known as LDHA and LDHB, respectively.[7] Markert's experiments showed that these subunits could combine in five different ways to form the five distinct LDH isoenzymes: LDH-1 (H4), LDH-2 (H3M1), LDH-3 (H2M2), LDH-4 (H1M3), and LDH-5 (M4).[6] This discovery was crucial as it suggested that the different isoenzymes might have distinct physiological roles.

Late 20th Century to Present: Elucidating the Role of LDHA in Cancer

Subsequent research focused on the differential expression and kinetic properties of the LDH isoenzymes. It became evident that the M-subunit (LDHA) is predominantly found in tissues that are subject to anaerobic conditions, such as skeletal muscle, and is highly efficient at converting pyruvate to lactate.[8] Conversely, the H-subunit (LDHB) is more prevalent in tissues with a constant aerobic supply, like the heart, and favors the conversion of lactate back to pyruvate.[8]

This understanding, coupled with Warburg's earlier observations, led to the hypothesis that the upregulation of the LDHA-containing isoenzymes (particularly LDH-5) is a key feature of the metabolic reprogramming in cancer cells. This allows cancer cells to maintain a high glycolytic rate and produce the necessary building blocks for rapid proliferation. This has since been confirmed by numerous studies, establishing LDHA as a key player in carcinogenesis and a promising target for cancer therapy.[9]

Quantitative Data: Kinetic Properties of LDH Isoenzymes

The distinct metabolic roles of the LDHA and LDHB subunits are reflected in their kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.

| Isoenzyme (Subunit Composition) | Predominant Tissue | Substrate | Km (mM) | Vmax (relative) | Notes |

| LDH-5 (M4/LDHA) | Skeletal Muscle, Liver | Pyruvate | ~0.260[10] | High | High affinity for pyruvate, favoring lactate production. Less susceptible to substrate inhibition by pyruvate.[8] |

| Lactate | ~19.968[10] | Lower affinity for lactate. | |||

| LDH-1 (H4/LDHB) | Heart, Kidneys, Red Blood Cells | Pyruvate | ~0.172[10] | Lower | Lower affinity for pyruvate, favoring pyruvate utilization. Inhibited by high levels of pyruvate.[8] |

| Lactate | ~8.980[10] | Higher affinity for lactate, favoring lactate to pyruvate conversion. | |||

| LDH-C4 | Testis | Pyruvate | ~0.052[10] | Exceptionally high affinity for pyruvate. | |

| Lactate | ~4.934[10] |

Note: Km values can vary depending on the species and experimental conditions (e.g., temperature, pH). The values presented are indicative and sourced from studies on plateau pika LDH isoenzymes for comparative purposes.[10]

Key Experimental Protocols

The discovery and characterization of LDHA and its isoenzymes were made possible by the development of specific biochemical assays.

Separation of LDH Isoenzymes by Agarose Gel Electrophoresis

This technique separates the five LDH isoenzymes based on their differing net electrical charges, which are determined by their subunit composition.

Principle: The H subunit (LDHB) is more negatively charged than the M subunit (LDHA). Therefore, isoenzymes with a higher proportion of H subunits (like LDH-1) will migrate faster towards the anode (positive electrode) during electrophoresis.

Methodology:

-

Gel Preparation: An agarose gel (typically 0.8% to 1%) is prepared in a Tris-Borate buffer.[11][12]

-

Sample Application: Serum, tissue homogenates, or cell lysates are loaded into wells created in the gel.[12]

-

Electrophoresis: The gel is placed in an electrophoresis chamber filled with buffer, and an electric current is applied (e.g., ~100V).[11]

-

Staining: After separation, the gel is incubated with a staining solution containing:

-

L-lactate (substrate)

-

Nicotinamide adenine dinucleotide (NAD+) (cofactor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Nitroblue tetrazolium (NBT) (color indicator)[12]

-

-

Visualization: LDH activity reduces NAD+ to NADH. PMS then transfers electrons from NADH to NBT, which precipitates as a purple formazan dye at the location of each LDH isoenzyme band.[12] The intensity of the bands corresponds to the relative activity of each isoenzyme.

LDH Enzyme Activity Assay (Spectrophotometry)

This assay measures the total LDH activity in a sample by monitoring the change in absorbance of NADH.

Principle: LDH catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NAD+ and NADH. NADH absorbs light at 340 nm, while NAD+ does not. Therefore, the rate of the reaction can be determined by measuring the change in absorbance at 340 nm.

Methodology (Pyruvate to Lactate):

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing:

-

Spectrophotometer Setup: The spectrophotometer is set to a wavelength of 340 nm and a constant temperature (e.g., 25°C).[13]

-

Initiation of Reaction: The enzyme sample (e.g., diluted cell lysate) is added to the reaction mixture.[13]

-

Data Acquisition: The decrease in absorbance at 340 nm is recorded over time. The initial linear portion of the curve is used to calculate the rate of NADH oxidation, which is proportional to the LDH activity.[13]

Methodology (Lactate to Pyruvate):

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing:

-

Spectrophotometer Setup: The spectrophotometer is set to a wavelength of 340 nm.[14]

-

Initiation of Reaction: The enzyme sample is added to the reaction mixture.[14]

-

Data Acquisition: The increase in absorbance at 340 nm is recorded over time to determine the rate of NADH formation.[14]

Signaling Pathways and Logical Relationships

The expression and activity of LDHA are tightly regulated and integrated into complex cellular signaling networks, particularly in the context of cancer.

The Central Role of LDHA in Glycolysis

The following diagram illustrates the pivotal position of LDHA in the final step of anaerobic glycolysis.

Caption: LDHA's role in converting pyruvate to lactate.

Experimental Workflow for LDH Isoenzyme Analysis

This diagram outlines the typical experimental workflow for identifying and quantifying LDH isoenzymes from a biological sample.

Caption: Workflow for LDH isoenzyme analysis.

Conclusion

The discovery of lactate dehydrogenase A has been a journey of nearly a century, from the initial observations of altered cancer metabolism to the detailed characterization of its structure, function, and regulation. This in-depth understanding, built upon the foundational work of scientists like Otto Warburg and Clement Markert, has established LDHA as a key player in cancer biology and a high-priority target for the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of LDHA in health and disease.

References

- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. Otto Warburg's contributions to current concepts of cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Lactate Dehydrogenase Isozymes: Dissociation and Recombination of Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The isoenzyme pattern of LDH does not play a physiological role; except perhaps during fast transitions in energy metabolism | Aging [aging-us.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One moment, please... [bmrservice.com]

- 12. researchgate.net [researchgate.net]

- 13. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. tycmhoffman.com [tycmhoffman.com]

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Assay of Lactate Dehydrogenase A (LDHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation/reduction of NADH/NAD+.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where LDHA plays a crucial role.[2] This makes LDHA a significant therapeutic target in oncology and other metabolic diseases. Spectrophotometric assays are fundamental tools for studying LDHA kinetics and for high-throughput screening of potential inhibitors.

This document provides detailed application notes and experimental protocols for the spectrophotometric assay of LDHA.

Principle of the Assay

The enzymatic activity of LDHA can be measured in two directions:

-

Forward Reaction (Pyruvate to Lactate): The conversion of pyruvate to lactate is coupled with the oxidation of NADH to NAD+. The rate of this reaction is monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADH absorbs light, but NAD+ does not.[3]

-

Reverse Reaction (Lactate to Pyruvate): The conversion of lactate to pyruvate is coupled with the reduction of NAD+ to NADH. The rate of this reaction is monitored by measuring the increase in absorbance at 340 nm.[4]

The choice of reaction direction can depend on the specific experimental goals, such as studying substrate kinetics or inhibitor mechanisms.

Data Presentation

Table 1: Kinetic Parameters of Lactate Dehydrogenase A

This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for LDHA from various sources under different assay conditions. These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Assay Conditions |

| Human Breast Cancer Cells (T-LDH) | Pyruvate | Value not specified | Value not specified | pH not specified, Temperature not specified |

| Normal Human Breast Cells (N-LDH) | Pyruvate | Value not specified | Value not specified | pH not specified, Temperature not specified |

| Plateau Pika LDHA (A4 isoenzyme) | Pyruvate | 0.260 | Value not specified | pH 8.0, 37°C |

| Plateau Pika LDHA (A4 isoenzyme) | Lactate | 19.968 | Value not specified | pH 8.0, 37°C |

| Mouse Periportal Hepatocytes | L-Lactate | 8.62 - 13.5 | Value not specified | 37°C |

| Mouse Skeletal Muscle Fibers | L-Lactate | 13.3 - 17.9 | Value not specified | 37°C |

| Purified Rabbit Skeletal Muscle LDH | L-Lactate | 21.1 - 21.9 | Value not specified | 37°C |

| Rat Brain Synaptosomes | Pyruvate | Value not specified | 1163 | pH not specified, Temperature not specified |

| Rat Brain Synaptosomes | Lactate | Value not specified | 268 | pH not specified, Temperature not specified |

Note: Vmax values are often reported in various units (e.g., ΔA/min) and can be context-dependent, making direct comparison challenging without specific activity calculations.

Table 2: IC50 Values of Selected LDHA Inhibitors

This table provides a summary of the half-maximal inhibitory concentration (IC50) values for several known LDHA inhibitors. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | Target | IC50 | Reference |

| GSK2837808A | hLDHA | 2.6 nM | |

| (R)-GNE-140 | LDHA | 3 nM | [5] |

| LDHA inhibitor 1g | LDHA | 25 nM | [5] |

| LDH-IN-1 | hLDHA | 32 nM | [5] |

| AXKO-0046 | hLDHB | 42 nM (EC50) | [5] |

| LDHA-IN-3 | LDHA | 145.2 nM | [5] |

| AZ-33 | LDHA | 0.5 µM | [5] |

| Compound 7 | hLDHA | 0.36 µM | [6] |

| Compound 10 | hLDHA | 0.96 µM | [6] |

| Reference Compound 4 | LDHA | 2.45 µM | [6] |

| Galloflavin | LDH-A | 5.46 µM (Ki) | |

| FX-11 | LDHA | 23.3 µM (in HeLa cells) | |

| FX-11 | LDHA | 49.27 µM (in BxPc-3 cells) | |

| Oxamic acid | LDH-A | 57.2 µM | [7] |

| Compounds 2 | LDHA | 13.63 µM | |

| Compounds 10 | LDHA | 47.2 µM |

Experimental Protocols

Protocol 1: Determination of LDHA Activity (Forward Reaction: Pyruvate to Lactate)

This protocol is designed to measure the rate of NADH oxidation.

Materials:

-

Purified LDHA enzyme

-

Sodium Pyruvate solution

-

NADH solution

-

Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes or 96-well UV-transparent microplates

Procedure:

-

Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, sodium pyruvate, and NADH. The final concentrations in the reaction mixture should be optimized, but typical ranges are:

-

Sodium Pyruvate: 0.5 - 5 mM

-

NADH: 0.1 - 0.3 mM

-

-

Equilibrate to Assay Temperature: Incubate the master mix and the enzyme solution at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the Reaction:

-

For Cuvette-based Assay: Add the appropriate volume of the master mix to a cuvette. To initiate the reaction, add a small volume of the diluted LDHA enzyme solution and mix quickly by gentle inversion.

-

For Microplate-based Assay: Add the master mix to the wells of a 96-well plate. To initiate the reaction, add the diluted LDHA enzyme solution to each well.

-

-

Measure Absorbance: Immediately place the cuvette or microplate in the spectrophotometer and begin recording the absorbance at 340 nm. Collect data at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Calculate Enzyme Activity: Determine the initial linear rate of the reaction (ΔA340/min). The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Screening of LDHA Inhibitors

This protocol is adapted for high-throughput screening of potential LDHA inhibitors.

Materials:

-

Same as Protocol 1

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well UV-transparent microplates

Procedure:

-

Prepare Reagents: Prepare stock solutions of LDHA, pyruvate, and NADH in assay buffer.

-

Compound Plating: Add a small volume (e.g., 1 µL) of the test compounds at various concentrations to the wells of the microplate. Include appropriate controls (e.g., no inhibitor and a known inhibitor).

-

Add Enzyme: Add a solution of LDHA to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add a solution containing pyruvate and NADH to each well to start the reaction.

-

Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathways Involving LDHA